

Technical Support Center: Optimizing the Annealing Process for Nilo 42

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Compound of Interest

Compound Name: NI-42
Cat. No.: B609569

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing process for Nilo 42, a nickel-iron alloy prized for its low and constant coefficient of thermal expansion.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing Nilo 42?

A1: The primary purpose of annealing Nilo 42 is to relieve stresses induced by fabrication processes and to ensure maximum dimensional stability.^[1] The process also serves to achieve the desired mechanical properties and a uniform microstructure, which is crucial for its applications in glass-to-metal and ceramic-to-metal seals.

Q2: What is the recommended annealing temperature range for Nilo 42?

A2: The recommended annealing temperature for Nilo 42 typically ranges from 850°C to 1000°C (1560°F to 1830°F).^{[2][3]} For specific applications such as glass-sealing, a lower temperature of approximately 788°C (1450°F) may be employed.^{[4][5]}

Q3: Why is a protective atmosphere necessary during the annealing of Nilo 42?

A3: A protective atmosphere is crucial to prevent the oxidation of the alloy at elevated temperatures. The use of atmospheres such as dry hydrogen, dissociated ammonia, or inert gases like argon helps to maintain a clean, oxide-free surface, which is essential for subsequent processes like glass sealing or plating.[1]

Q4: How does the cooling rate after annealing affect Nilo 42?

A4: A slow cooling rate is generally preferred after annealing Nilo 42 to minimize the introduction of thermal stresses.[1] Rapid cooling can lead to dimensional instability and is generally not recommended unless a specific microstructure is desired. For applications requiring the highest dimensional stability, a multi-step heat treatment involving quenching and reheating may be necessary.[1]

Q5: Can cold working be used to strengthen Nilo 42?

A5: Cold working is generally not recommended for Nilo 42 as it can distort the alloy's coefficient of thermal expansion.[2][3] If the application requires higher strength, it is typically achieved through the selection of the appropriate material condition (e.g., hard drawn) before any final annealing step.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of Nilo 42.

Issue	Possible Cause	Recommended Solution
Inconsistent Mechanical Properties	Uneven heating within the furnace.	Ensure proper furnace calibration and uniform temperature distribution. Optimize the loading of parts to allow for consistent heat exposure.
Non-uniform cooling.	Employ a controlled, slow cooling process. For critical applications, consider a programmable furnace for precise cooling rate control.	
Poor Dimensional Stability	Residual stress from fabrication not fully relieved.	Increase the annealing time or temperature within the recommended range. Ensure a slow and uniform cooling rate.
Inappropriate annealing temperature for the application.	For applications requiring maximum stability, a specific multi-step heat treatment may be necessary. ^[1]	
Surface Discoloration/Oxidation	Inadequate protective atmosphere.	Verify the purity and flow rate of the protective gas. Ensure the furnace is properly sealed to prevent air leakage.
Contaminants on the material surface.	Thoroughly clean the Nilo 42 parts to remove any oils, grease, or other contaminants before placing them in the furnace.	
Cracking or Failure in Glass-to-Metal Seals	Mismatch in the coefficient of thermal expansion (CTE) between Nilo 42 and the glass.	Ensure the annealing process is optimized to achieve the correct CTE for the specific glass being used. A lower

annealing temperature around 788°C may be beneficial.[4][5]

Stresses induced during the sealing process.

Optimize the sealing temperature and cooling cycle to minimize thermal shock to both the metal and glass components.

Quantitative Data

Table 1: Typical Mechanical Properties of Annealed Nilo 42

Property	Metric	Imperial
Tensile Strength	490 MPa	71 ksi
Yield Strength (0.2% Offset)	250 MPa	36.3 ksi
Modulus of Elasticity	150 GPa	21755 ksi
Elongation	43%	43%

Data sourced from multiple references.[2][6]

Table 2: Annealing Temperature and Time Recommendations

Application	Temperature Range (°C)	Temperature Range (°F)	Time	Cooling
General Stress Relieving	850 - 1000	1560 - 1830	30 minutes per inch of thickness	Slow cool
Glass-to-Metal Sealing	~788	~1450	30 minutes per inch of thickness	Air cool

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Protocol 1: Standard Annealing for Stress Relief and Dimensional Stability

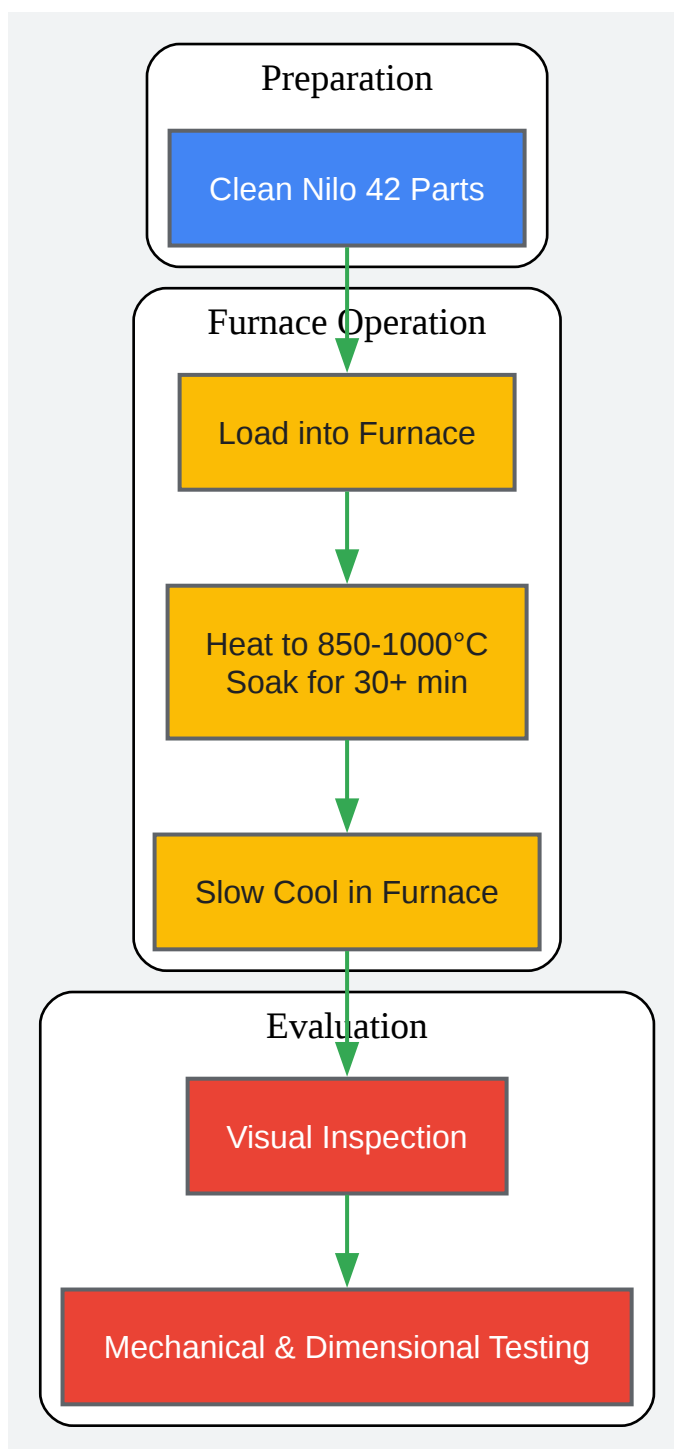
- Preparation: Thoroughly clean the Nilo 42 components to remove any surface contaminants such as oils, grease, and dirt.
- Furnace Setup:
 - Set the furnace to the desired annealing temperature between 850°C and 1000°C.
 - Purge the furnace with a protective atmosphere (e.g., dry hydrogen, argon) to remove any oxygen.
- Loading: Place the cleaned Nilo 42 parts in the furnace, ensuring they are not in direct contact with each other to allow for uniform heating.
- Heating and Soaking:
 - Ramp up to the set temperature at a controlled rate.
 - Hold the parts at the annealing temperature for a minimum of 30 minutes per inch of material thickness.
- Cooling:
 - Cool the parts slowly and uniformly within the furnace under the protective atmosphere. A cooling rate of 100°C per hour or slower is recommended.
 - Once the temperature is below 200°C, the parts can be removed from the furnace and allowed to cool to room temperature in air.
- Post-Annealing Evaluation:
 - Visually inspect the parts for any signs of oxidation or discoloration.
 - Perform dimensional checks to ensure stability.

- Conduct mechanical testing (e.g., tensile testing) to verify the desired properties have been achieved.

Protocol 2: Annealing for Metallographic Examination

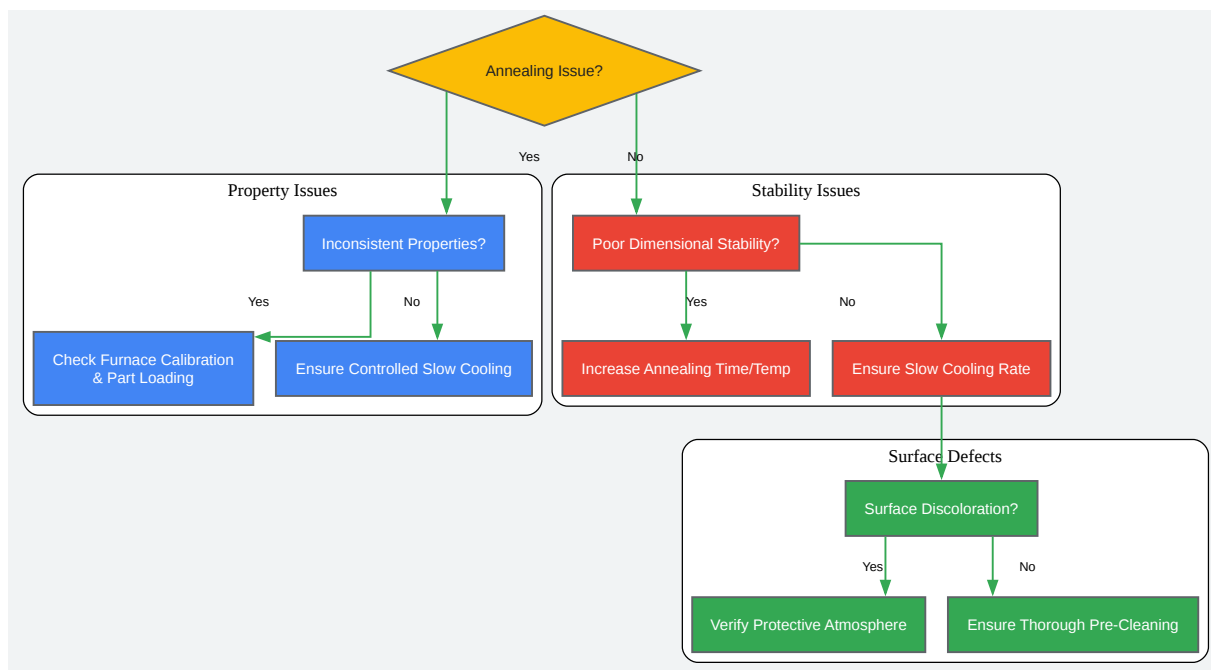
- Sectioning and Mounting:
 - Carefully section a representative sample of the Nilo 42 material.
 - Mount the sample in a suitable mounting compound.
- Grinding and Polishing:
 - Grind the sample surface using progressively finer silicon carbide papers.
 - Polish the sample using diamond pastes to achieve a mirror-like finish.
- Etching:
 - Etch the polished surface with a suitable etchant for nickel-iron alloys to reveal the grain structure.
- Microscopic Examination:
 - Examine the etched surface under an optical microscope or a scanning electron microscope (SEM).
 - Analyze the grain size, shape, and distribution. Look for any secondary phases or inclusions.

Visualizations



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Caption: Experimental workflow for the Nilo 42 annealing process.



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Caption: Troubleshooting decision tree for Nilo 42 annealing.

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